molecular formula C23H22O5S B2456174 Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate CAS No. 2361754-16-5

Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate

Cat. No.: B2456174
CAS No.: 2361754-16-5
M. Wt: 410.48
InChI Key: LIWGFRRBTWEKNT-UHFFFAOYSA-N
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Description

Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a 2,4,5-trimethylbenzenesulfonyl group

Properties

IUPAC Name

benzyl 4-(2,4,5-trimethylphenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5S/c1-16-13-18(3)22(14-17(16)2)29(25,26)28-21-11-9-20(10-12-21)23(24)27-15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWGFRRBTWEKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst. The resulting benzyl 4-hydroxybenzoate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the sulfonylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the benzyl and benzoate moieties may contribute to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzoate: Similar structure but lacks the sulfonyl group.

    4-Hydroxybenzoic acid derivatives: Similar core structure but different substituents.

    2,4,5-Trimethylbenzenesulfonyl chloride: Precursor used in the synthesis of the compound.

Uniqueness

Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate is unique due to the presence of both the benzyl and 2,4,5-trimethylbenzenesulfonyl groups, which confer distinct chemical and biological properties.

Biological Activity

Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through a two-step process involving the esterification of 4-hydroxybenzoic acid with benzyl alcohol, followed by sulfonylation with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction typically requires a base such as pyridine or triethylamine to facilitate the formation of the sulfonate group.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonyl compounds possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds range from 250 to 7.81 µg/ml, demonstrating their potency against drug-resistant strains .

Anti-inflammatory Mechanism

The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. It has been suggested that the sulfonyl group may act as an electrophile, facilitating interactions with nucleophiles in biological systems. This interaction can inhibit pathways leading to the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of a series of benzoxazole derivatives related to this compound. These derivatives were tested against several pathogens and exhibited varying degrees of effectiveness compared to standard antibiotics .
  • Inflammatory Response Modulation : Another investigation focused on the compound's ability to suppress LPS-induced TNF-α secretion in macrophages. The results indicated that modifications in the compound's structure could enhance its immunosuppressive effects, potentially leading to therapeutic applications in inflammatory diseases .

Comparative Analysis

Compound NameStructureBiological ActivityMIC (µg/ml)
This compoundStructureAntimicrobial, Anti-inflammatoryTBD
Benzyl BenzoateSimilar but lacks sulfonyl groupModerate Antimicrobial>500
5-Ethylsulphonyl-2-(substituted phenyl)benzoxazoleContains sulfonic acid groupHigh Antimicrobial7.81

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves esterification and sulfonylation. For example, the benzoate ester can be prepared via nucleophilic substitution using benzyl alcohol and activated carboxylic acid derivatives. The sulfonate group is introduced using 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Reaction optimization should focus on stoichiometry (1:1.2 molar ratio of hydroxyl precursor to sulfonyl chloride), solvent choice (dry dichloromethane or THF), and temperature (0–25°C). Purity can be monitored via TLC (Rf ≈ 0.3–0.5 in hexane/ethyl acetate systems) .

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ester and sulfonate group integration (e.g., benzyl protons at δ 5.1–5.3 ppm, aromatic sulfonate protons at δ 7.3–8.1 ppm).
  • Melting Point Analysis : Compare observed values (e.g., 78–93°C for analogous compounds) against literature to detect impurities .
  • HPLC-MS : For high-resolution mass confirmation (e.g., calculated [M+H]+^+ for C22_{22}H22_{22}O6_6S: 414.11).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or IR absorptions) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from residual solvents, polymorphic forms, or by-products. Strategies include:

  • Recrystallization : Use solvent pairs like ethyl acetate/hexane to isolate pure crystals.
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in sulfonate groups).
  • DFT Calculations : Compare experimental IR/NMR with computational models to assign ambiguous signals .

Q. What mechanistic insights exist for the sulfonylation step in synthesizing this compound?

  • Methodological Answer : The reaction proceeds via a two-step mechanism:

Nucleophilic Attack : The hydroxyl group on the benzoate attacks the electrophilic sulfur in 2,4,5-trimethylbenzenesulfonyl chloride.

Elimination : Release of HCl, stabilized by a base (e.g., pyridine). Kinetic studies using in situ FTIR can monitor sulfonate ester formation rates, revealing sensitivity to steric hindrance from trimethyl substituents .

Q. How does this compound’s stability under varying pH and temperature conditions impact its application in drug delivery systems?

  • Methodological Answer : Stability assays (e.g., HPLC tracking of degradation products) show:

  • Acidic Conditions (pH < 3): Rapid hydrolysis of the ester group.
  • Neutral/Basic Conditions (pH 7–9): Sulfonate ester remains stable for >48 hours.
  • Thermal Stability : Decomposition above 150°C (DSC/TGA data). These properties suggest utility as a pH-sensitive prodrug linker .

Q. What strategies are effective for resolving low yields in large-scale sulfonylation reactions?

  • Methodological Answer : Scale-up challenges include exothermic side reactions and poor mixing. Solutions:

  • Slow Addition : Gradual introduction of sulfonyl chloride to avoid localized overheating.
  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance interfacial reactivity.
  • Flow Chemistry : Continuous reactors improve heat dissipation and yield consistency (reported 85–90% yield vs. batch 70%) .

Data Analysis and Application Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess electronic effects on solubility.
  • Sulfonate Variations : Test 2,4,6-trimethyl or halogenated analogs for steric/electronic impacts.
  • Biological Assays : Measure IC50_{50} values in enzyme inhibition (e.g., esterase resistance) or cellular uptake studies using fluorescent tagging .

Q. What analytical techniques are critical for detecting trace by-products (e.g., desulfonated derivatives) in the final product?

  • Methodological Answer :

  • LC-QTOF-MS : Identify low-abundance impurities (e.g., m/z 292.08 for desulfonated benzoate).
  • X-ray Crystallography : Resolve structural ambiguities in crystalline by-products.
  • Solid-State NMR : Detect amorphous impurities undetectable by XRD .

Safety and Handling

Q. What precautions are necessary when handling 2,4,5-trimethylbenzenesulfonyl chloride during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of HCl vapors.
  • PPE : Acid-resistant gloves (e.g., nitrile) and safety goggles.
  • Quenching : Neutralize residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .

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